N-[3-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE
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Overview
Description
N-[3-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N-[3-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the furan ring.
Reduction: This can modify the formamido and methanethioyl groups.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield furan carboxylic acids, while reduction could produce various amines .
Scientific Research Applications
N-[3-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzamide: Shares structural similarities but lacks the furan ring, resulting in different biological activities.
2-methyl-N-[({[4-(2-phenylethoxy)phenyl]formamido}methanethioyl)amino]benzamide: Another furan derivative with distinct pharmacological properties.
Uniqueness
N-[3-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-17(13-6-2-1-3-7-13)20-14-8-4-9-15(12-14)21-19(26)22-18(24)16-10-5-11-25-16/h1-12H,(H,20,23)(H2,21,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZMFLOFZWPWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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